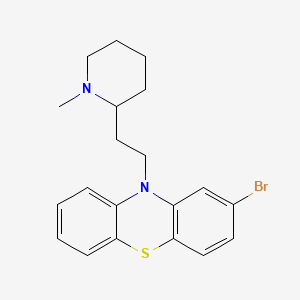

2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine

Description

Properties

IUPAC Name |

2-bromo-10-[2-(1-methylpiperidin-2-yl)ethyl]phenothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2S/c1-22-12-5-4-6-16(22)11-13-23-17-7-2-3-8-19(17)24-20-10-9-15(21)14-18(20)23/h2-3,7-10,14,16H,4-6,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXSRQXHKMFKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032100 | |

| Record name | 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60634-41-5 | |

| Record name | Phenothiazine, 2-bromo-10-(2-(1-methyl-2-piperidyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060634415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC186058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

Core Phenothiazine Synthesis and Halogenation

The synthesis typically begins with the preparation or procurement of 2-bromo-10H-phenothiazine , which serves as the core scaffold. According to PubChem, 2-bromo-10H-phenothiazine (PubChem CID 13106350) is commercially available or can be synthesized by bromination of phenothiazine at the 2-position using brominating agents under controlled conditions.

Introduction of the 2-(1-methyl-2-piperidyl)ethyl Side Chain

The key step in synthesizing 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine involves attaching the 2-(1-methyl-2-piperidyl)ethyl moiety at the 10-position of the phenothiazine core. This is generally achieved through nucleophilic substitution or amide coupling reactions.

Alkylation via 2-Chloroethyl Intermediates

A common approach involves reacting 2-bromo-10H-phenothiazine or its 10-position functionalized derivatives (e.g., 2-chloro-1-(10H-phenothiazine-10-yl)ethan-1-one) with amines such as 1-methyl-2-piperidine under reflux conditions in the presence of a base like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol. This method is supported by the synthesis of related phenothiazine derivatives where amines are added dropwise to 10-position chloro-substituted phenothiazines and refluxed until the starting material is consumed, followed by purification via column chromatography.

Use of Potassium Carbonate and Reflux Conditions

The use of potassium carbonate as a base facilitates deprotonation of the amine and promotes nucleophilic substitution. Refluxing the reaction mixture for 6–8 hours ensures complete conversion. The reaction mixture is then worked up by solvent evaporation, extraction with ethyl acetate, washing, drying over sodium sulfate, and purification by column chromatography.

Catalytic Coupling Reactions for Phenothiazine Derivatives

In some synthetic routes, C-N and C-S coupling reactions catalyzed by iron salts with ligands such as N,N,N',N'-tetramethyl-1,8-naphthalenediamine are employed to construct the phenothiazine ring system or introduce substituents at the 2-position. For instance, 2-amino-4-methanesulfonyl thiophenol reacts with o-difluorobenzene or o-dichlorobenzene in the presence of ferric chloride hexahydrate catalyst and potassium carbonate base in DMF or toluene at elevated temperatures (80–110 °C) under nitrogen atmosphere, yielding high purity phenothiazine derivatives with yields around 80–87%. Although this method is primarily for sulfonyl-substituted phenothiazines, it demonstrates the utility of iron-catalyzed coupling in phenothiazine synthesis.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reactants & Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Phenothiazine + Brominating agent | Controlled bromination | Variable | - | Produces 2-bromo-10H-phenothiazine |

| 2 | 2-bromo-10H-phenothiazine + 2-chloroethyl intermediate + 1-methyl-2-piperidine + K2CO3 | Reflux in THF or EtOH, 6–8 h | 60–75 | >95 | Nucleophilic substitution at 10-position |

| 3 | 2-amino-4-methanesulfonyl thiophenol + o-difluorobenzene + FeCl3·6H2O + ligand + K2CO3 | 80–110 °C, 6–24 h, N2 atmosphere | 80–87 | ~98.6 | Iron-catalyzed C-N/C-S coupling for phenothiazine core synthesis |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidyl group.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of 10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine derivatives with different substituents at the second position.

Oxidation: Formation of 2-bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine sulfoxide or sulfone.

Reduction: Formation of de-brominated phenothiazine derivatives or modified piperidyl groups.

Scientific Research Applications

Pharmacological Properties

Phenothiazines are known for their antipsychotic, antihistaminic, and antiemetic properties. The specific compound 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.

Antipsychotic Activity

Research indicates that phenothiazine derivatives can modulate dopaminergic activity, which is crucial in treating schizophrenia and other psychotic disorders. The compound's structure allows it to interact with D2 dopamine receptors, potentially leading to reduced psychotic symptoms .

Antidepressant Effects

Recent studies have suggested that compounds similar to 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine may possess antidepressant properties. These effects are believed to be mediated through the inhibition of serotonin reuptake, enhancing serotonergic transmission in the brain .

Case Studies and Research Findings

Toxicological Studies

Toxicological assessments are critical for determining the safety profile of new compounds. Preliminary studies suggest that while phenothiazines can have side effects such as sedation and extrapyramidal symptoms, the specific side effects associated with 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine require further investigation to establish a comprehensive safety profile .

Mechanism of Action

The mechanism of action of 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine involves its interaction with various molecular targets. It is known to modulate neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders. The compound may also interact with ion channels and enzymes, affecting cellular signaling pathways and leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Functional Group Variations

Phenothiazine derivatives differ primarily in substituents at positions 2 and 10, which dictate their electronic properties, solubility, and biological activity. Key analogs include:

| Compound Name | Position 2 Substituent | Position 10 Substituent | Key Applications | References |

|---|---|---|---|---|

| 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine | Bromine (-Br) | 2-(1-Methyl-2-piperidyl)ethyl | Organic electronics, potential antipsychotic/antimicrobial | [3] |

| Thioridazine | Methylthio (-SCH₃) | 2-(1-Methyl-2-piperidyl)ethyl | Antipsychotic, antimicrobial, anticancer | [8] |

| Mesoridazine | Methylsulfinyl (-SOCH₃) | 2-(1-Methyl-2-piperidyl)ethyl | Antipsychotic (sulfoxide metabolite of thioridazine) | [16] |

| Chlorpromazine | Chlorine (-Cl) | 3-(Dimethylaminopropyl) | Antipsychotic, antiemetic | [10] |

| Br-2EPT | Bromine (-Br) | 2-(Phosphonic acid ethyl) | Hole transport layer in perovskites | [1] |

Pharmacological and Electronic Properties

- Thioridazine : The methylthio group at position 2 enhances π-conjugation and electron-donating capacity, contributing to its antipsychotic activity via dopamine receptor antagonism [7]. It also exhibits antibacterial and anticancer effects by targeting the PI3K-Akt-mTOR pathway [8].

- 2-Bromo Derivative: Bromine’s electron-withdrawing nature may reduce hole mobility compared to thioridazine but improve environmental stability in optoelectronic applications [1].

- Mesoridazine : The sulfoxide group increases polarity and solubility compared to thioridazine, altering metabolic stability and receptor binding [16].

- Chlorpromazine: The shorter dimethylaminopropyl side chain reduces lipophilicity compared to the piperidyl-ethyl group, affecting blood-brain barrier penetration [10].

Solubility and Formulation Challenges

- Thioridazine and its derivatives face low aqueous solubility due to hydrophobic phenothiazine cores and alkyl/aryl substituents. Cyclodextrin complexation is often required to enhance bioavailability [11].

- The bromine atom in 2-bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine may further reduce solubility compared to methylthio or sulfinyl groups, necessitating formulation optimization [11].

Biological Activity

2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine is a phenothiazine derivative that has garnered attention for its diverse biological activities, particularly in the fields of psychiatry and oncology. Phenothiazines are known for their antipsychotic properties, but many derivatives exhibit additional therapeutic potential, including anticancer and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various models, and potential applications.

Chemical Structure

The compound belongs to the phenothiazine class characterized by a three-ring structure containing sulfur and nitrogen atoms. The presence of a bromine atom and a piperidine moiety contributes to its pharmacological profile.

Antipsychotic Effects

Phenothiazines are primarily recognized for their antipsychotic properties. 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been studied for its ability to modulate dopaminergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders. Studies indicate that this compound can effectively reduce symptoms associated with psychosis by antagonizing dopamine receptors in the central nervous system.

Anticancer Activity

Recent research highlights the anticancer potential of this compound. It has shown significant antiproliferative effects against various cancer cell lines, including:

- Leukemia

- Melanoma

- Lung cancer

- Colon cancer

In vitro studies demonstrated that 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine inhibits cell growth and induces apoptosis in these cancer cell lines, comparable to established chemotherapeutics like cisplatin .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.6 | Induction of apoptosis |

| SW-948 (Colon) | 4.3 | Cell cycle arrest (G0/G1 phase) |

| L1210 (Leukemia) | 3.8 | Inhibition of proliferation |

Cholinesterase Inhibition

The compound also exhibits cholinesterase inhibitory activity, which is relevant for neurodegenerative diseases such as Alzheimer's. By inhibiting acetylcholinesterase (AChE), it may enhance cholinergic transmission, potentially improving cognitive function .

Table 2: Cholinesterase Inhibition Data

| Compound | AChE IC50 (nM) |

|---|---|

| 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine | 150 |

| Donepezil | 0.12 |

Induction of Apoptosis

The compound induces apoptosis through several mechanisms:

- Activation of caspases : Leading to programmed cell death.

- Inhibition of anti-apoptotic proteins : Such as Bcl-2, which promotes cell survival.

Cell Cycle Arrest

Studies indicate that treatment with this phenothiazine derivative results in G0/G1 phase arrest in cancer cells, preventing their progression through the cell cycle and thereby reducing proliferation rates .

Study on Anticancer Efficacy

A recent study evaluated the effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent increase in late apoptosis and necrosis, with a significant reduction in viable cell counts after treatment with concentrations above 5 µM .

Neuroprotective Effects

In animal models, the compound demonstrated neuroprotective effects by modulating cholinergic activity and reducing oxidative stress markers. These findings suggest potential applications in treating neurodegenerative conditions alongside its antipsychotic properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, and how can reaction efficiency be improved?

- Methodology : Synthesis of phenothiazine derivatives typically involves alkylation or coupling reactions. For example, methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate (a structurally similar compound) was synthesized using TFA and Et3SiH under nitrogen at 0°C, followed by NaOH neutralization and column chromatography purification . Optimize efficiency by controlling reaction temperature, reagent stoichiometry, and using catalysts like Et3SiH for reduction. Computational tools (e.g., PISTACHIO, REAXYS) can predict feasible synthetic routes and precursors .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation. For example, phenothiazine derivatives in were validated via ¹H/¹³C NMR and high-resolution MS. X-ray crystallography (as in ) resolves conformational details like heterocycle planarity . Purity is assessed via melting point analysis and HPLC.

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with histone deacetylases (HDACs) or other biological targets?

- Methodology : Phenothiazine-based benzhydroxamic acids (e.g., compound 22 in ) were tested as HDAC inhibitors using enzyme inhibition assays and cell-based models. For this compound, employ fluorescence-based HDAC activity assays and molecular docking simulations to map interactions with the HDAC active site . Use factorial design (e.g., varying substituents or side chains) to assess structure-activity relationships .

Q. What computational approaches are effective in predicting pharmacokinetic properties or target binding affinity?

- Methodology : AI-driven tools like COMSOL Multiphysics integrate quantum mechanical calculations and molecular dynamics to simulate binding interactions and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles . Predictive databases (e.g., BKMS_METABOLIC) model metabolic pathways and degradation products .

Q. How can contradictions in reported biological activities of phenothiazine derivatives be resolved?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, solvent) or structural variations. Conduct comparative studies using standardized protocols (e.g., ’s HDAC inhibition assay) and validate via orthogonal methods (e.g., SPR for binding kinetics). Cross-reference pKa values (e.g., potentiometric data in ) to explain activity differences .

Q. What strategies optimize the compound’s stability and solubility for in vivo studies?

- Methodology : Salt formation (e.g., maleate salts in ) improves solubility. Use Hansen solubility parameters and co-solvency approaches (e.g., 1,4-dioxane/water mixtures as in ) . Stability studies under varied pH/temperature conditions, guided by safety data sheets (e.g., OSHA hazard classifications in ), inform storage protocols .

Methodological Considerations

- Theoretical Frameworks : Link research to pharmacological theories (e.g., HDAC inhibition mechanisms) or computational chemistry principles (e.g., QSAR models) .

- Data Interpretation : Address outliers using sensitivity analysis and replicate experiments. For spectral data (e.g., NMR), compare with literature values (e.g., ’s 2-Bromo-10H-phenothiazine data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.